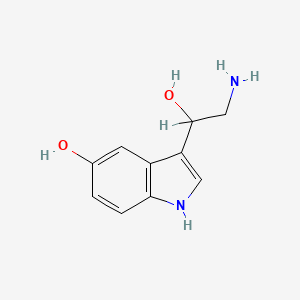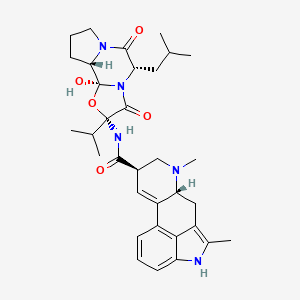![molecular formula C17H19ClN2O2S B1220932 8-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol CAS No. 21598-02-7](/img/structure/B1220932.png)
8-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol is a member of phenothiazines.
Applications De Recherche Scientifique
Conformational Analysis
- Conformational Studies in Dopamine Antagonism: Research by Grol et al. (1982) explored the synthesis of phenothiazine analogues, including the 10-chloro analogue of 8-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol. These studies were aimed at understanding dopamine antagonism by fixing the side chain of chlorpromazine in specific positions, thus contributing to the dopamine-overlap theory and the role of substituents in phenothiazine neuroleptics (Grol et al., 1982).
Chromatographic Analysis
- Applications in Chromatographic Techniques: Bollet et al. (1978) utilized a partial electrolysis electrochemical detector in high-performance liquid chromatography for detecting various solutes, including phenothiazine derivatives. This study highlights the utility of chromatographic techniques in analyzing compounds like 8-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol and its derivatives (Bollet et al., 1978).
Spectroscopic and Structural Analysis
- Structural and Spectroscopic Characterization: Research by Gopi et al. (2017) involved the design, synthesis, and spectroscopic characterization of novel phenothiazine derivatives, including those related to 8-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol. These studies provide insights into the structural and spectral properties of such compounds (Gopi et al., 2017).
Neuroprotective Potential
- Exploration of Neuroprotective Activities: González-Muñoz et al. (2011) reported on N-acylaminophenothiazines, derived from compounds like 8-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol, exhibiting neuroprotective properties. These compounds show potential in treating neurological conditions such as Alzheimer's disease, highlighting their significance in neuropharmacology (González-Muñoz et al., 2011).
Antipsychotic Mechanism Insights
- Antipsychotic Mechanisms and Dopamine: Horn and Snyder (1971) investigated the structural similarities between dopamine and phenothiazine drugs, including chlorpromazine, which is structurally related to 8-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol. This study provides valuable insights into the antischizophrenic activity of phenothiazine drugs and their interaction with dopamine receptors (Horn & Snyder, 1971).
Propriétés
Numéro CAS |
21598-02-7 |
|---|---|
Nom du produit |
8-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol |
Formule moléculaire |
C17H19ClN2O2S |
Poids moléculaire |
350.9 g/mol |
Nom IUPAC |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol |
InChI |
InChI=1S/C17H19ClN2O2S/c1-19(2)6-3-7-20-12-8-11(18)4-5-16(12)23-17-10-15(22)14(21)9-13(17)20/h4-5,8-10,21-22H,3,6-7H2,1-2H3 |
Clé InChI |
ZCBSXRWEKNAYOU-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=CC(=C(C=C2SC3=C1C=C(C=C3)Cl)O)O |
SMILES canonique |
CN(C)CCCN1C2=CC(=C(C=C2SC3=C1C=C(C=C3)Cl)O)O |
Autres numéros CAS |
21598-02-7 |
Numéros CAS associés |
36803-93-7 (mono-hydrochloride) |
Synonymes |
7,8-DHCPZ 7,8-dihydroxychlorpromazine 7,8-dihydroxychlorpromazine monohydrochloride 7,8-DIOH CPZ |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B1220849.png)

![N-[2-[2,3-dihydroindol-1-yl(oxo)methyl]phenyl]acetamide](/img/structure/B1220854.png)
![3-[[1-(1,3-benzodioxol-5-ylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1220855.png)




![2-[4-(4-Methoxyphenyl)-1-piperazinyl]pyrimidine](/img/structure/B1220860.png)




